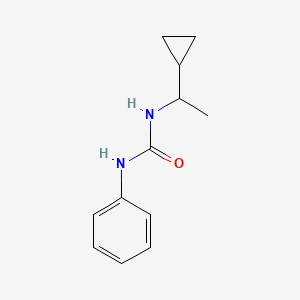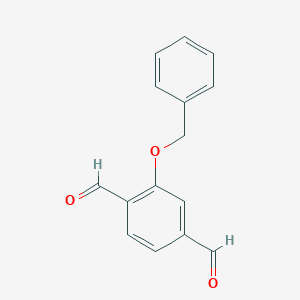![molecular formula C7H18Cl2N2O B13583015 2-[(3R)-3-aminopyrrolidin-1-yl]propan-1-oldihydrochloride](/img/structure/B13583015.png)
2-[(3R)-3-aminopyrrolidin-1-yl]propan-1-oldihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3R)-3-aminopyrrolidin-1-yl]propan-1-ol dihydrochloride is a chemical compound with the molecular formula C7H16N2O.2ClH. It is commonly used in various scientific research fields due to its unique chemical properties. This compound is known for its stability and solubility in water and ethanol, making it a versatile reagent in organic synthesis and other applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3R)-3-aminopyrrolidin-1-yl]propan-1-ol dihydrochloride typically involves the reaction of 2-propanone with pyrrolidine. The reaction proceeds through a substitution mechanism, where the pyrrolidine ring is introduced to the propanone molecule. The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient production of large quantities of the compound while maintaining high purity and yield.
化学反応の分析
Types of Reactions
2-[(3R)-3-aminopyrrolidin-1-yl]propan-1-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidines, alcohols, and amines. These products are often used as intermediates in the synthesis of more complex molecules .
科学的研究の応用
2-[(3R)-3-aminopyrrolidin-1-yl]propan-1-ol dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of enantiomerically pure compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical agents.
作用機序
The mechanism of action of 2-[(3R)-3-aminopyrrolidin-1-yl]propan-1-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the reaction. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule .
類似化合物との比較
Similar Compounds
- (3R)-3-amino-3-(pyridin-3-yl)propan-1-ol dihydrochloride
- 2-amino-3-(1H-indol-3-yl)-propan-1-ol
Uniqueness
2-[(3R)-3-aminopyrrolidin-1-yl]propan-1-ol dihydrochloride is unique due to its specific stereochemistry and the presence of the pyrrolidine ring. This gives it distinct chemical properties and biological activities compared to other similar compounds. Its stability and solubility also make it a preferred choice in various applications .
特性
分子式 |
C7H18Cl2N2O |
|---|---|
分子量 |
217.13 g/mol |
IUPAC名 |
2-[(3R)-3-aminopyrrolidin-1-yl]propan-1-ol;dihydrochloride |
InChI |
InChI=1S/C7H16N2O.2ClH/c1-6(5-10)9-3-2-7(8)4-9;;/h6-7,10H,2-5,8H2,1H3;2*1H/t6?,7-;;/m1../s1 |
InChIキー |
PIFLCVGINGCJOI-OLPCIWAPSA-N |
異性体SMILES |
CC(CO)N1CC[C@H](C1)N.Cl.Cl |
正規SMILES |
CC(CO)N1CCC(C1)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


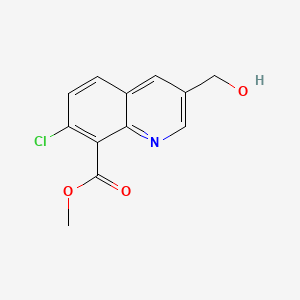
![3-[(3-Amino-4-methyl-2-pyridinyl)oxy]-1-propanol](/img/structure/B13582940.png)
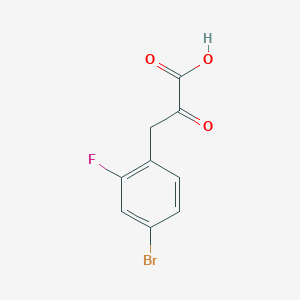
![2-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B13582961.png)
![1-[1-(4-Bromophenyl)cyclopropyl]piperazine](/img/structure/B13582965.png)
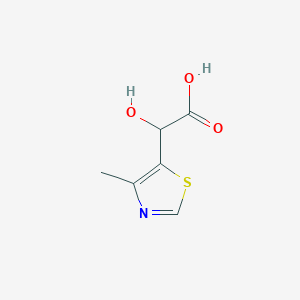
![methyl({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl})amine hydrochloride](/img/structure/B13582982.png)
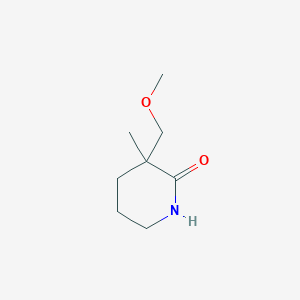
![6-(Methoxymethyl)benzo[d]isoxazol-3-amine](/img/structure/B13582987.png)

![2-(3-Bromo-2,2-dimethylpropyl)bicyclo[2.2.1]heptane](/img/structure/B13582990.png)
![2-[3,5-Bis(trifluoromethyl)phenyl]-2-methylpropan-1-ol](/img/structure/B13582997.png)
